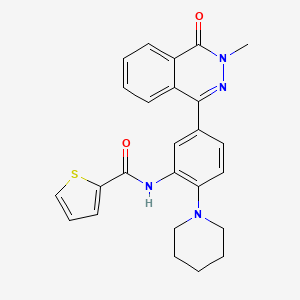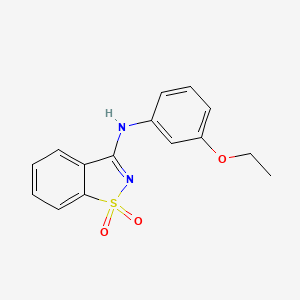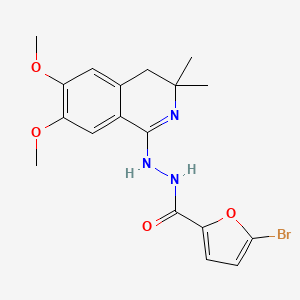![molecular formula C12H20N4O3S B4581088 N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide CAS No. 1005705-76-9](/img/structure/B4581088.png)
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable piperidine derivative, followed by sulfonylation to introduce the methylsulfonyl group. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help in optimizing reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or thiols in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A simpler pyrazole derivative with similar reactivity.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: Another pyrazole-based compound with potential biological activity
Uniqueness
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a sulfonyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15-11(5-6-14-15)8-13-12(17)10-4-3-7-16(9-10)20(2,18)19/h5-6,10H,3-4,7-9H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOHZNJVWCAFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136290 | |
| Record name | N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005705-76-9 | |
| Record name | N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005705-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4581024.png)
![1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE](/img/structure/B4581031.png)
![1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE](/img/structure/B4581040.png)
![propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B4581045.png)
![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4581060.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate](/img/structure/B4581061.png)
![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B4581067.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4581074.png)
![3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B4581079.png)

![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4581093.png)

